molecular formula C20H17ClFN3O2 B2516500 2-(4-Fluorophenyl)-6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1251582-88-3

2-(4-Fluorophenyl)-6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B2516500
CAS No.: 1251582-88-3
M. Wt: 385.82
InChI Key: HDZZXCOJVQLDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C20H17ClFN3O2 and its molecular weight is 385.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Nucleoside Analogues

Research has explored the synthesis of nucleoside cyclic N-acylphosphoramidites as a new class of monomers for the stereocontrolled synthesis of oligonucleotides. This approach involves the chemoselective N-acylation of amino alcohols, followed by reaction with hexaethylphosphorus triamide, showcasing the relevance of pyrimidine derivatives in nucleoside synthesis (Wilk et al., 2000).

Antiviral and Anticancer Applications

Fluorinated pyrimidine derivatives, such as 5-fluorouracil and its analogs, have been extensively studied for their metabolism and efficacy. These compounds can be incorporated at RNA and DNA levels, with their DNA-level incorporation being primarily responsible for tumor-selective responses. This underscores the importance of fluorinated pyrimidines in therapeutic applications, including antitumor therapy (Li et al., 2009).

Anti-Inflammatory and Analgesic Agents

The synthesis and biological evaluation of pyrimidine derivatives for their analgesic and anti-inflammatory activities have been conducted. These studies indicate the potential of such derivatives in designing new therapeutic agents, highlighting the role of the pyrimidine core in medicinal chemistry (Muralidharan et al., 2019).

Quantum Chemical Characterization

Quantum chemistry methods have been applied to investigate hydrogen bonding sites in pyrimidine compounds, identifying nitrogen atoms of the pyrimidine nucleus as major hydrogen bonding sites. This research provides insights into the electronic structure and potential reactivity of pyrimidine derivatives, relevant for designing molecules with specific interaction capabilities (Traoré et al., 2017).

Antimycobacterial Activity

Dihydropyrimidine derivatives have been synthesized and evaluated for their antimycobacterial activity, demonstrating the versatility of pyrimidine cores in addressing infectious diseases. This aligns with the ongoing search for novel therapeutic agents against mycobacterial infections (Elumalai et al., 2013).

Future Directions

While specific future directions for “2-(4-Fluorophenyl)-6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” are not available, research into pyrimidine derivatives remains a vibrant area of research in the pursuit of novel treatments and cures .

Mechanism of Action

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2/c1-13-10-19(25-20(24-13)15-4-6-16(21)7-5-15)27-12-18(26)23-11-14-2-8-17(22)9-3-14/h2-10H,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZZXCOJVQLDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)OCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.